1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-7-4-12(6-11-7)8-9-2-1-3-10-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBOCRJBFMASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627122 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433921-37-0 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Imidazole Core
The imidazole precursor, 1-(pyrimidin-2-yl)-1H-imidazole, is typically prepared via cyclocondensation. For example, 2-aminopyrimidine can react with α-halo ketones or aldehydes under refluxing conditions in polar aprotic solvents such as acetone or ethanol. The reaction proceeds via nucleophilic substitution, forming the imidazole ring.
Formylation via Vilsmeier Reagent
The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation. In a representative procedure:
- Reagent Preparation : POCl₃ (11 mmol) is added dropwise to DMF (13 mmol) in chloroform at 0–5°C.
- Reaction Setup : The imidazole precursor (1 mmol) is suspended in chloroform, followed by the addition of pyridine (12 mmol) to neutralize HCl byproducts.
- Formylation : The mixture is refluxed for 4–24 hours, after which the solvent is evaporated. The crude product is precipitated on ice and recrystallized from ethanol.
Key Parameters :
- Yield : 75–90% (depending on substituents and reaction time).
- Temperature : Reflux conditions (60–80°C).
- Solvent : Chloroform or dichloromethane.
This method is favored for its regioselectivity and scalability, though it requires careful handling of corrosive reagents.
Condensation of Diaminomaleonitrile (DAMN) with Pyrimidine Aldehydes
A regiocontrolled approach leveraging diaminomaleonitrile (DAMN) has been reported for synthesizing imidazole-4-carboxamides. While this method primarily targets carboxamide derivatives, it offers insights into adapting DAMN chemistry for aldehyde synthesis.
Reaction Mechanism
DAMN-based imines react with aromatic aldehydes under mild conditions to form imidazole intermediates. Computational studies suggest that the 2-hydroxyaryl group in DAMN derivatives promotes intramolecular proton transfer, steering the reaction toward imidazole formation rather than pyrazine byproducts.
Adaptation for Aldehyde Synthesis
To target this compound, the following modifications are proposed:
- Substrate Selection : Replace the hydroxyaryl group in DAMN imines with a pyrimidin-2-yl moiety.
- Aldehyde Incorporation : Use glyoxal or formaldehyde derivatives as carbonyl sources.
- Optimization : Adjust pH and temperature to favor aldehyde stabilization over carboxamide formation.
Challenges :
- Competing pathways may lead to carboxamides or pyrazines without precise control.
- The absence of a self-catalyzing hydroxyl group (as in DAMN derivatives) could reduce yields.
Direct Functionalization of Preformed Imidazoles
Lithiation-Formylation
Directed ortho-metalation (DoM) strategies enable selective functionalization of imidazoles. For example:
- Lithiation : Treat 1-(pyrimidin-2-yl)-1H-imidazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
- Formylation : Quench the lithiated intermediate with dimethylformamide (DMF) or carbon monoxide.
Advantages :
- High regioselectivity at the 4-position due to the directing effect of the pyrimidine ring.
- Mild conditions suitable for sensitive substrates.
Limitations :
- Requires anhydrous conditions and cryogenic temperatures.
- Moderate yields (50–65%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
Computational Insights into Reaction Pathways
Density functional theory (DFT) studies on analogous systems reveal critical factors influencing aldehyde formation:
- Transition State Energy : The activation barrier for intramolecular proton transfer in DAMN derivatives is ∼9.2 kcal/mol, favoring imidazole cyclization over pyrazine formation.
- Solvent Effects : Polar aprotic solvents (e.g., ethanol) stabilize intermediates, improving yields by 15–20%.
- Substituent Effects : Electron-withdrawing groups on the pyrimidine ring accelerate formylation by enhancing electrophilicity at the 4-position.
These findings underscore the importance of computational modeling in optimizing synthetic routes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aldehyde group and electron-deficient pyrimidine ring facilitate nucleophilic substitutions. Key examples include:
Reaction with Amines
When treated with cyclohexylamine, the compound undergoes nucleophilic substitution to form 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . This reaction proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon, followed by dehydration.
Thiol and Alcohol Substitutions
-
Thiols : React with the aldehyde to form thioacetals under acidic conditions.
-
Alcohols : Form acetals or hemiacetals in the presence of acid catalysts.
Oxidation
The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents:
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid | 80°C, 6 h |
| CrO₃ | Same as above | Room temperature, 2 h |
Reduction
The aldehyde is reduced to a primary alcohol using:
-
NaBH₄ : Mild conditions (0°C, 30 min) yield 1-(Pyrimidin-2-yl)-1H-imidazole-4-methanol .
-
LiAlH₄ : Requires anhydrous tetrahydrofuran (THF) and reflux (12 h).
Condensation Reactions
The aldehyde participates in Schiff base formation and cyclocondensation:
Heterocyclic Ring Formation
In the El-Saghier reaction , the compound reacts with ethyl cyanoacetate and ethyl glycinate hydrochloride to form imidazolinone derivatives. Computational studies confirm a phenol-assisted hydrogen shift mechanism during cyclization .
Vilsmeier-Haack Formylation
While the compound itself contains an aldehyde, its pyrimidine ring can undergo further formylation under Vilsmeier-Haack conditions (POCl₃/DMF) to introduce additional aldehyde groups at reactive positions .
Catalytic Cross-Coupling
The compound participates in CuI-catalyzed aerobic oxidative couplings with acetophenones, forming imidazo[1,2-a]pyridine derivatives. This reaction leverages the electron-deficient pyrimidine ring for C–N bond formation .
Biological Activity-Driven Modifications
The compound’s heterocyclic core interacts with biological targets via:
-
Hydrogen bonding : Between pyrimidine nitrogen and enzyme active sites.
-
π–π stacking : Aromatic interactions with protein residues .
Derivatives such as 5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides show enhanced antimicrobial activity due to improved solubility and target binding .
Reaction Data Table
Scientific Research Applications
1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde
- CAS Number : 433921-37-0
- Molecular Formula : C₈H₆N₄O
- Molecular Weight : 174.16 g/mol .
Structural Features: This compound consists of an imidazole ring substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with an aldehyde functional group. The aldehyde group confers electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or participating in condensation reactions.
Applications :
Primarily used as a building block in pharmaceutical research (e.g., kinase inhibitors) and coordination chemistry due to its dual functional groups .
Comparison with Structurally Similar Compounds
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid
- Molecular Formula : C₈H₆N₄O₂
- Molecular Weight : 190.16 g/mol
- Key Differences :
- Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).
- Increased acidity (pKa ~4–5) enables salt formation and conjugation via amide bonds.
- Reduced electrophilicity compared to the aldehyde derivative but improved stability under aqueous conditions.
- Applications : Used in drug design for solubility enhancement and as a ligand in metal-organic frameworks (MOFs) .
Ethyl (E)-1-(2-((1-(Dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate (D39)
- Molecular Formula : C₃₀H₂₈N₆O₃
- Molecular Weight : 544.6 g/mol
- Key Differences: Larger, more complex structure with styryl and carbamoyl substituents. Designed as a polo-like kinase 1 (PLK1) inhibitor with nanomolar activity. The ester group (-COOEt) and aromatic styryl moiety enhance binding affinity to hydrophobic enzyme pockets. Applications: Anticancer drug candidate with targeted kinase inhibition .
1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde
- Molecular Formula : C₂₄H₂₀N₂O
- Molecular Weight : 352.44 g/mol
- Key Differences: Substituted with a trityl (triphenylmethyl) group at the 1-position. The bulky trityl group improves solubility in nonpolar solvents but sterically hinders reactions at the imidazole ring. Applications: Intermediate in protected synthesis routes, where the trityl group is later deprotected .
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
- Example Compound : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
- Molecular Formula : C₁₂H₁₁N₇
- Key Differences :
- Pyrazolo-pyrimidine core instead of imidazole-pyrimidine.
- Hydrazine (-NHNH₂) substituent enables nucleophilic substitution and cyclization reactions.
- Exhibits isomerization behavior under specific conditions (e.g., acid/base catalysis), unlike the stable aldehyde derivative.
- Applications : Antiviral and antimicrobial agents .
Comparative Data Table
Research Findings and Trends
- Reactivity : The aldehyde group in this compound enables rapid conjugation with amines (e.g., in Schiff base formation), whereas the carboxylic acid derivative requires coupling agents (e.g., EDC) for amide bond formation .
- Biological Activity : D39 and D40 () show superior kinase inhibition compared to the simpler aldehyde compound, highlighting the importance of bulky substituents for target binding .
- Synthetic Utility : The trityl-protected analog () is critical for multi-step syntheses but requires additional deprotection steps, unlike the unprotected aldehyde derivative .
Biological Activity
1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent literature.
Synthesis of this compound
The compound can be synthesized through various methods, often involving cyclization reactions between pyrimidine and imidazole derivatives. The synthesis typically involves the formation of the imidazole ring followed by the introduction of the pyrimidine moiety. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, employing techniques such as microwave-assisted synthesis and one-pot reactions .
Anticancer Activity
This compound has demonstrated notable anticancer properties across several studies. For instance, a series of derivatives based on imidazole scaffolds have been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancers. Compounds derived from this scaffold exhibited IC50 values ranging from 0.01 µM to 8.12 µM, indicating potent activity compared to standard treatments .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11a | MCF-7 | 0.01 |
| 11b | A549 | 0.05 |
| 11c | Colo-205 | 0.08 |
| Etoposide | MCF-7 | 0.17 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Table 2: Antimicrobial Activity
| Compound | Bacteria | MIC (mg/mL) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 |
| PA-1 | Escherichia coli | 0.025 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory activity. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 3: COX Inhibition
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.04 |
| Compound B | 0.04 |
| Celecoxib | 0.04 |
Case Studies and Research Findings
- Anticancer Mechanism : A study highlighted the ability of certain imidazole derivatives to induce apoptosis in cancer cells through cell cycle arrest mechanisms . This suggests a potential pathway for therapeutic intervention in cancer treatment.
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of imidazole derivatives revealed that they could effectively combat resistant strains of bacteria, which is crucial in the face of rising antibiotic resistance .
- Inflammation Models : In vivo studies using animal models indicated that these compounds could significantly reduce inflammation markers, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes and purification strategies for 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde?
The synthesis typically involves functionalizing the imidazole core with a pyrimidine moiety. A representative method includes:
- Tritylation : Protection of the imidazole nitrogen using triphenylmethyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via flash chromatography (ethyl acetate/hexane) to achieve >98% yield .
- Aldehyde introduction : Oxidation or formylation reactions, such as using Mn(IV) oxide in dichloromethane, which has been shown to yield 85% purity in related imidazole-carbaldehyde derivatives .
- Purification : TLC monitoring (methanol/dichloromethane 1:9) and flash chromatography are critical for isolating the aldehyde product while minimizing side reactions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying the pyrimidine and imidazole ring connectivity, as well as the aldehyde proton (δ ~9.8–10.2 ppm) .
- X-ray crystallography : SHELXL refinement (via the SHELX suite) is widely used for resolving crystal structures, particularly for verifying bond angles and torsional strain in the pyrimidine-imidazole system .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities, especially residual solvents or unreacted intermediates .
Q. How should researchers handle the compound’s aldehyde group to ensure stability during storage and experimentation?
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation. The aldehyde group is prone to dimerization or hydrate formation in humid conditions .
- Solubility : Use anhydrous DMSO or dichloromethane for dissolution. Avoid protic solvents (e.g., water, methanol) unless stabilized with desiccants .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., xanthine oxidase) or receptors (e.g., histamine H1/H4 receptors). Focus on the pyrimidine ring’s electron-deficient π-system for hydrogen bonding .
- DFT calculations : Analyze charge distribution on the aldehyde group to predict reactivity in nucleophilic additions or Schiff base formation .
Q. What strategies address low yields or contradictory data in biological activity assays?
- Metabolic stability : Test derivatives with blocked aldehyde groups (e.g., oxime derivatives) to distinguish between inherent activity and compound degradation .
- Dose-response validation : Replicate assays under varying pH and temperature conditions. For example, imidazole derivatives show pH-dependent solubility, which may skew IC values in enzyme inhibition studies .
Q. How can researchers mitigate challenges in characterizing reactive intermediates during synthesis?
Q. What are the best practices for resolving crystallographic ambiguities in this compound’s derivatives?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in imidazole-pyrimidine hybrids due to planar stacking .
- High-resolution data : Collect diffraction data at <1.0 Å resolution to resolve disorder in the pyrimidine ring, especially when substituted with bulky groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
